Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile
The target compound exhibits a distinct physicochemical profile compared to its unsubstituted or mono-substituted analogs. While direct experimental LogP/D data for this specific compound is not available in the public domain, the addition of a trifluoromethoxy group (-OCF3) is known to significantly increase lipophilicity (Hansch π ≈ 1.04) compared to a methoxy group (-OCH3, π ≈ -0.02), and a trifluoromethyl group (-CF3, π ≈ 0.88) compared to a methyl group (-CH3, π ≈ 0.56). The combination of both groups in this compound creates a unique balance of high lipophilicity and strong electron-withdrawing capacity [1]. This differentiates it from analogs like 6-(trifluoromethoxy)quinolin-4-ol (CAS 175203-87-9), which lacks the 2-CF3 group and therefore has a lower molecular weight (229.15 g/mol) and distinct electronic and steric properties [2].
| Evidence Dimension | Lipophilicity contribution (Hansch π) of substituents and Molecular Weight |
|---|---|
| Target Compound Data | Molecular Weight: 297.15 g/mol; Substituents: 6-OCF3 (π ≈ 1.04) and 2-CF3 (π ≈ 0.88) [1] |
| Comparator Or Baseline | 6-(trifluoromethoxy)quinolin-4-ol (CAS 175203-87-9): MW = 229.15 g/mol; Substituent: 6-OCF3 only [2] |
| Quantified Difference | Increase in molecular weight of 68 g/mol; Presence of an additional strongly lipophilic and electron-withdrawing group (2-CF3). |
| Conditions | Class-level inference based on established Hansch substituent constants and PubChem molecular weight data. |
Why This Matters
The increased lipophilicity and distinct electronic profile directly influence membrane permeability, metabolic stability, and target binding, making the compound a non-interchangeable starting point for drug discovery.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2775104, 6-(Trifluoromethoxy)-4-quinolinol. View Source
